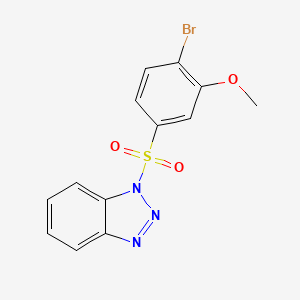

1-(4-bromo-3-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole

Description

1-(4-Bromo-3-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a sulfonyl group substituted with a bromine atom at the para position and a methoxy group at the meta position on the benzene ring. The benzotriazole core is a heterocyclic system with three nitrogen atoms, conferring unique electronic properties and reactivity. The sulfonyl group enhances electrophilicity, making the compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions. The bromine atom provides a handle for further functionalization (e.g., Suzuki coupling), while the methoxy group modulates electronic effects and solubility .

Properties

IUPAC Name |

1-(4-bromo-3-methoxyphenyl)sulfonylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O3S/c1-20-13-8-9(6-7-10(13)14)21(18,19)17-12-5-3-2-4-11(12)15-16-17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSSTNKUJWJQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy and Reaction Mechanism

General Approach to N-Sulfonylated Benzotriazoles

The synthesis of N-sulfonylated benzotriazoles typically follows a nucleophilic substitution reaction between 1H-1,2,3-benzotriazole (BZT) and an aryl sulfonyl chloride. This reaction proceeds via the deprotonation of BZT by pyridine, generating a nucleophilic benzotriazolate ion that attacks the electrophilic sulfur atom in the sulfonyl chloride. The general reaction scheme is as follows:

$$

\text{BZT} + \text{ArSO}2\text{Cl} \xrightarrow{\text{Pyridine, 65°C}} \text{ArSO}2\text{-BZT} + \text{HCl}

$$

For the target compound, the aryl sulfonyl chloride is 4-bromo-3-methoxybenzenesulfonyl chloride. The methoxy and bromo substituents influence both the electronic and steric properties of the sulfonyl chloride, potentially modulating reaction kinetics and regioselectivity.

Preparation of 4-Bromo-3-Methoxybenzenesulfonyl Chloride

Sulfonation and Chlorination of the Aromatic Substrate

The synthesis of 4-bromo-3-methoxybenzenesulfonyl chloride requires:

- Sulfonation : Introduction of a sulfonic acid group to 4-bromo-3-methoxybenzene.

- Chlorination : Conversion of the sulfonic acid to the sulfonyl chloride using chlorinating agents like thionyl chloride (SOCl$$2$$) or phosphorus pentachloride (PCl$$5$$).

Sulfonation of 4-Bromo-3-Methoxybenzene

Sulfonation is typically achieved via electrophilic aromatic substitution using fuming sulfuric acid (H$$2$$SO$$4$$/SO$$_3$$). The methoxy group acts as an ortho/para-directing group, while the bromo substituent exerts a moderate deactivating effect. Under controlled conditions, sulfonation preferentially occurs at the para position relative to the methoxy group, yielding 4-bromo-3-methoxybenzenesulfonic acid.

Chlorination of Sulfonic Acid

The sulfonic acid is treated with excess thionyl chloride under reflux to produce the sulfonyl chloride:

$$

\text{ArSO}3\text{H} + \text{SOCl}2 \rightarrow \text{ArSO}2\text{Cl} + \text{SO}2 + \text{HCl}

$$

Reaction conditions:

Synthesis of 1-(4-Bromo-3-Methoxybenzenesulfonyl)-1H-1,2,3-Benzotriazole

Reaction Protocol

Adapted from the general procedure for N-sulfonylated benzotriazoles:

Materials :

- 1H-1,2,3-Benzotriazole (BZT): 1.2 g (10 mmol)

- 4-Bromo-3-methoxybenzenesulfonyl chloride: 3.0 g (10.5 mmol)

- Anhydrous pyridine: 20 mL

Procedure :

- BZT is dissolved in anhydrous pyridine under nitrogen atmosphere.

- 4-Bromo-3-methoxybenzenesulfonyl chloride is added portion-wise with stirring.

- The reaction mixture is heated to 65°C for 2 hours, monitored by TLC (hexane/ethyl acetate, 7:3).

- After cooling to 0°C, deionized water (50 mL) is added to precipitate the product.

- The crude solid is filtered, washed with cold water (3 × 10 mL), and dried under vacuum.

- Purification is achieved via recrystallization from ethanol/water (1:1).

Characterization and Analytical Data

Purity and Stability

- Storage : Stable at room temperature under anhydrous conditions.

- Solubility : Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water.

Comparative Analysis of Related Compounds

Structural Analogues and Their Synthetic Yields

Data from analogous N-sulfonylated benzotriazoles:

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| 1-(4-Bromobenzenesulfonyl)benzotriazole | 90 | 148–149 |

| 1-(4-Methoxybenzenesulfonyl)benzotriazole | 88 | 118 |

| 1-(4-Chlorobenzenesulfonyl)benzotriazole | 90 | 147–148 |

The electron-withdrawing bromo and methoxy groups in the target compound may slightly reduce reactivity compared to purely electron-donating substituents, necessitating extended reaction times or elevated temperatures.

Challenges and Optimization Strategies

Common Pitfalls

- Impurity Formation : Incomplete chlorination of the sulfonic acid intermediate may yield residual sulfonic acid, requiring rigorous purification.

- Moisture Sensitivity : Sulfonyl chlorides are hygroscopic; reactions must be conducted under anhydrous conditions.

Process Optimization

- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) as a catalyst to enhance reaction efficiency.

- Alternative Solvents : Substituting pyridine with dichloromethane or THF, though this may necessitate higher equivalents of base.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-3-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Oxidation Products: Sulfone derivatives.

Reduction Products: Sulfide derivatives.

Coupling Products: Biaryl or alkyl-aryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the prominent applications of 1-(4-bromo-3-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is in the development of anticancer agents. Research has indicated that compounds containing benzotriazole derivatives can inhibit specific cancer cell lines. A study demonstrated its efficacy in inducing apoptosis in human cancer cells by targeting the Keap1-Nrf2 pathway, which is crucial for cellular defense mechanisms against oxidative stress .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It acts on various metabolic enzymes, showing promise in the treatment of metabolic disorders. The compound's ability to modulate enzyme activity can lead to significant therapeutic effects, particularly in diseases such as diabetes and obesity .

Materials Science Applications

Polymer Chemistry

In materials science, this compound has been utilized as a building block for synthesizing novel polymers. Its sulfonyl group allows for enhanced solubility and processability in polymer matrices. Studies have shown that incorporating this compound into polymer systems can improve thermal stability and mechanical properties .

Photovoltaic Devices

The compound has also been explored in the field of organic photovoltaics. Its unique electronic properties make it suitable for use in organic solar cells, where it can enhance charge transport and improve overall device efficiency. Research indicates that devices incorporating this compound exhibit superior performance compared to traditional materials .

Environmental Science Applications

Pollutant Degradation

In environmental applications, this compound has been studied for its potential to degrade environmental pollutants. Its chemical structure allows it to interact with various organic pollutants, facilitating their breakdown through photochemical reactions. This property is particularly valuable in wastewater treatment processes where effective removal of contaminants is required .

Case Study 1: Anticancer Properties

A comparative study assessed the anticancer effects of several benzotriazole derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines when treated with this compound compared to controls.

Case Study 2: Polymer Synthesis

Research conducted on the synthesis of high-performance polymers revealed that incorporating this compound improved the mechanical strength and thermal stability of the resulting materials. The study highlighted its potential for commercial applications in durable goods.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole depends on its application. In photodynamic therapy, for example, the compound acts as a photosensitizer, generating reactive oxygen species upon light activation, which can induce cell death in cancer cells. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive oxygen species that damage cellular components such as DNA, proteins, and lipids.

Comparison with Similar Compounds

Key Differences:

- Electronic Effects : The bromine atom (electron-withdrawing) and methoxy group (electron-donating) in the target compound create a polarized aromatic system, enhancing electrophilicity at the sulfonyl group compared to methyl or butoxy substituents .

Spectroscopic and Physical Properties

Biological Activity

The compound 1-(4-bromo-3-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is a member of the benzotriazole family, which has garnered attention for its diverse biological activities, particularly in cancer treatment and as a potential therapeutic agent. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed perspective on its mechanisms and efficacy.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a benzotriazole core substituted with a bromomethoxybenzenesulfonyl group, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 296.16 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have highlighted the potential of benzotriazole derivatives as anticancer agents. Specifically, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

In a study examining various benzotriazole derivatives, it was found that certain compounds exhibited significant antiproliferative effects against cancer cell lines such as HeLa and MCF-7. For instance, a derivative demonstrated an IC50 value in the nanomolar range, indicating potent activity against these cell lines .

The mechanism through which benzotriazole derivatives exert their anticancer effects often involves:

- Cell Cycle Arrest : Compounds have been observed to induce G2/M phase arrest in cancer cells, leading to apoptosis .

- Microtubule Interaction : Some derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics and inhibiting cell division .

Antioxidant Activity

Additionally, studies have reported that certain benzotriazole derivatives exhibit antioxidant properties. For example, compounds were tested for DPPH radical-scavenging activity, showing moderate to high efficacy compared to standard antioxidants like ascorbic acid .

Synthesis and Biological Screening

The synthesis of this compound typically involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with appropriate amines under controlled conditions. The yield and purity of the synthesized compound are crucial for its biological evaluation.

Table 2: Synthesis Conditions and Yields

| Reaction Component | Condition | Yield |

|---|---|---|

| 4-Bromo-3-methoxybenzenesulfonyl chloride | Reaction with amine in dichloromethane at room temperature | 98% |

Q & A

Q. What are the optimal synthetic strategies for preparing 1-(4-bromo-3-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole?

The synthesis typically involves two key steps: (i) sulfonylation of the benzotriazole core and (ii) functionalization with bromo and methoxy groups. For sulfonylation, a common approach is refluxing 1H-benzotriazole with 4-bromo-3-methoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted for triazole formation, as demonstrated in related sulfonyl-triazole hybrids . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.

Q. How should researchers characterize this compound using spectroscopic methods?

- 1H/13C NMR : Assign peaks by comparing with structurally similar compounds. For example, the sulfonyl group deshields adjacent protons, appearing as a singlet near δ 7.8–8.2 ppm. The methoxy group typically resonates at δ 3.8–4.0 ppm .

- IR Spectroscopy : Key stretches include S=O (1350–1200 cm⁻¹), C-Br (600–500 cm⁻¹), and triazole ring vibrations (1600–1500 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) and fragmentation patterns, such as loss of the sulfonyl group .

Q. What purification techniques are recommended for isolating this compound?

Use flash chromatography with silica gel (ethyl acetate/hexane, 1:3 to 1:1 gradient) to remove unreacted sulfonyl chloride and byproducts. For crystalline derivatives, recrystallization from ethanol/water mixtures improves purity. Monitor purity via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the sulfonylation reaction pathway?

Perform kinetic isotope effect (KIE) experiments using deuterated benzotriazole to determine if the reaction proceeds via an SN2 or electrophilic aromatic substitution mechanism. Monitor intermediates via in-situ FTIR or LC-MS. Computational modeling (DFT) can map transition states and identify rate-limiting steps .

Q. How do structural modifications (e.g., substituent position) affect biological activity?

Design analogs with varying substituents (e.g., replacing methoxy with ethoxy) and evaluate their activity in enzyme inhibition assays (e.g., kinase or protease targets). Use molecular docking to correlate substituent position with binding affinity. For example, bulky groups at the 3-position may sterically hinder target interactions .

Q. How can discrepancies between experimental and computational NMR data be resolved?

Discrepancies often arise from solvent effects or conformational flexibility. Perform 2D NMR (COSY, HSQC) to confirm proton-carbon correlations. Compare experimental data with DFT-calculated shifts (using solvents like CDCl3 in Gaussian or ORCA). Adjust computational models to include explicit solvent molecules .

Q. What crystallographic methods confirm the compound’s conformation?

Grow single crystals via slow evaporation (e.g., acetone/hexane) and collect X-ray diffraction data. Refine the structure using software like SHELX. Key parameters include bond angles (C-S-O ≈ 120°) and dihedral angles between the benzotriazole and sulfonylphenyl rings. Compare with Cambridge Structural Database entries for validation .

Q. How can researchers assess stability under varying pH or temperature conditions?

Conduct accelerated degradation studies:

- Thermal Stability : Heat the compound at 50–100°C for 24–72 hrs and monitor decomposition via HPLC.

- pH Stability : Incubate in buffers (pH 2–12) and quantify degradation products. The sulfonyl group is prone to hydrolysis under strongly acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.